molecular formula C11H13N B052698 3-Methyl-2-phenylbutanenitrile CAS No. 5558-29-2

3-Methyl-2-phenylbutanenitrile

Cat. No.: B052698
CAS No.: 5558-29-2
M. Wt: 159.23 g/mol
InChI Key: IAZOLAFPWWQXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-phenylbutanenitrile is an organic compound with the molecular formula C11H13N. It is a nitrile derivative characterized by a phenyl group attached to a butanenitrile backbone. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-phenylbutanoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield the nitrile. The reaction conditions typically involve refluxing the acid chloride with sodium cyanide in an appropriate solvent such as dimethylformamide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methyl-2-phenylbutanone oxime, followed by dehydration. This method is preferred due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines. Common reagents for this reaction include lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium amide in liquid ammonia for the formation of amines.

Major Products:

    Oxidation: 3-Methyl-2-phenylbutanoic acid.

    Reduction: 3-Methyl-2-phenylbutylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-phenylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of fragrances, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylbutanenitrile largely depends on its chemical reactivity. As a nitrile, it can act as an electrophile in various reactions, forming intermediates that can further react to yield diverse products. The molecular targets and pathways involved include interactions with nucleophiles, leading to the formation of amides, amines, or other derivatives.

Comparison with Similar Compounds

    2-Phenylbutanenitrile: Similar structure but lacks the methyl group at the third position.

    3-Methyl-2-phenylpropanenitrile: Similar structure but with a shorter carbon chain.

    2-Isopropyl-2-phenylacetonitrile: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness: 3-Methyl-2-phenylbutanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the third position influences its steric and electronic characteristics, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-methyl-2-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZOLAFPWWQXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290371, DTXSID90876392
Record name 3-methyl-2-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methy-2-phenylbutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5558-29-2
Record name 5558-29-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methyl-2-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-phenylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-phenylbutanenitrile
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-phenylbutanenitrile
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-phenylbutanenitrile
Reactant of Route 4
3-Methyl-2-phenylbutanenitrile
Reactant of Route 5
3-Methyl-2-phenylbutanenitrile
Reactant of Route 6
3-Methyl-2-phenylbutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.